MK2a Inhibitor

Content Navigation

CAS Number

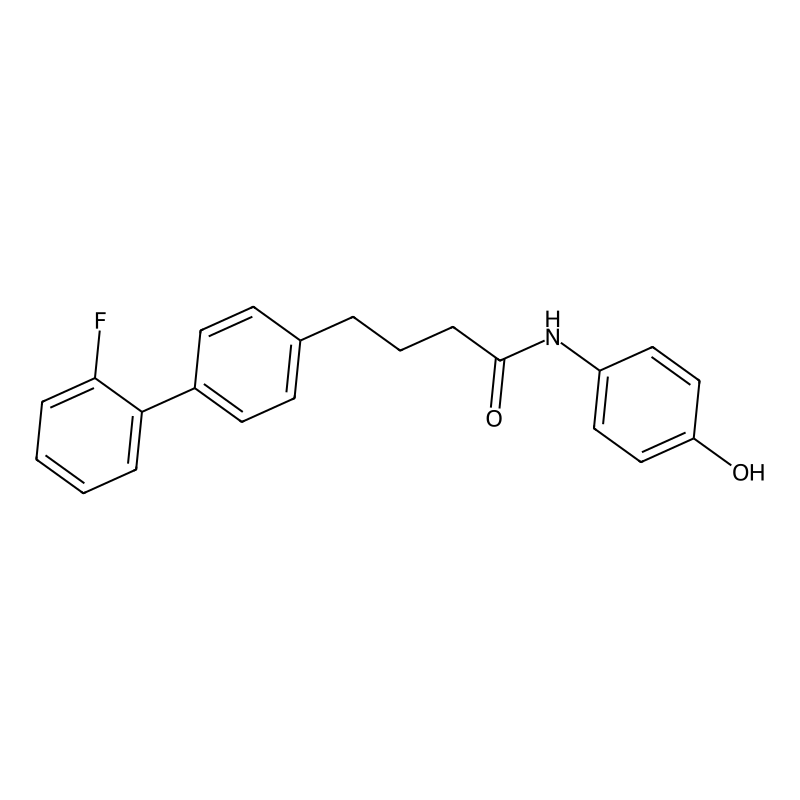

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Inhibition of Inflammatory Cytokine Production

One of the primary areas of research for MK2a inhibitors is their ability to modulate inflammatory responses. MK2a plays a role in the stability of messenger RNA (mRNA) encoding inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) [3]. By inhibiting MK2a, these inhibitors can potentially reduce the production of pro-inflammatory cytokines, thereby offering a therapeutic approach for inflammatory diseases like arthritis and psoriasis [2, 4].

Investigation in Cancer Research

In addition to inflammation, MK2a signaling has also been implicated in cancer cell proliferation and survival [5]. Some studies suggest that MK2a inhibitors may have potential as anti-cancer agents, either alone or in combination with other therapies [5]. Research is ongoing to elucidate the specific mechanisms by which MK2a inhibitors might function in a cancer setting.

Please note

MK2a inhibitor research is primarily pre-clinical, with studies being conducted in cell lines and animal models. More research is needed to determine the safety and efficacy of MK2a inhibitors in human clinical trials.

Here are some references for factual statements in this text:

- [1] PubChem. MK2a Inhibitor [CID 11382492]. National Institutes of Health.

- [2] CC-99677, a novel, oral, selective covalent MK2 inhibitor, sustainably reduces pro-inflammatory cytokine production

- [3] MAPKAPK2 (MK2) (Inhibitors Agonists Modulators Antagonists)

- [4] Arthritis Research & Therapy

- [5] The role of MK2 in human cancer

The MK2a inhibitor, specifically CMPD1, is a potent compound targeting Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK2). This enzyme plays a crucial role in various cellular processes, including cytokine production, cell cycle regulation, and cytoskeletal remodeling. MK2 is activated by the p38 Mitogen-Activated Protein Kinase pathway and is involved in inflammatory responses and viral infections. CMPD1 has been shown to effectively inhibit MK2 activity, leading to significant biological effects, particularly in the context of viral infections like Chikungunya virus (CHIKV) .

- MK2a is a protein kinase involved in the phosphorylation of various substrates within the cell. These substrates play a role in inflammation, cell survival, and other processes [, ].

- By inhibiting MK2a, these inhibitors can modulate the phosphorylation of these substrates, thereby altering cellular signaling pathways. For instance, MK2a inhibition can suppress the production of inflammatory cytokines [].

The primary mechanism of action for MK2 inhibitors involves the blockade of MK2 phosphorylation. CMPD1 inhibits the phosphorylation of MK2, which is critical for its activation and subsequent downstream signaling. This inhibition results in decreased activity of various substrates, including Cofilin, which is involved in actin polymerization . The chemical structure of CMPD1 allows it to effectively bind to the active site of MK2, preventing its interaction with ATP and thereby inhibiting its kinase activity .

MK2 is implicated in several biological processes, particularly in response to stress and inflammation. Inhibition of MK2 by CMPD1 has been shown to result in:

- Reduced Viral Infection: CMPD1 demonstrated a 68% reduction in CHIKV infection by modulating actin remodeling pathways, crucial for viral progeny release .

- Altered Cytokine Production: The inhibition leads to changes in the expression levels of pro-inflammatory cytokines, which are critical during immune responses .

- Impact on Cytoskeletal Dynamics: The compound interferes with actin filament dynamics by inhibiting Cofilin phosphorylation, thus affecting cell migration and morphology .

The synthesis of MK2 inhibitors like CMPD1 often employs advanced chemical techniques. Notably, the Suzuki-Miyaura cross-coupling reaction has been widely utilized for creating biaryl linkages essential for the pharmacophore of these inhibitors. This method allows for efficient construction of complex molecular frameworks under microwave-assisted conditions, enhancing yield and reducing reaction times . Other synthetic approaches may include scaffold-hopping strategies to optimize lead compounds for improved potency and selectivity .

MK2 inhibitors have potential applications in various therapeutic areas:

- Antiviral Therapies: Given their role in modulating viral infections, compounds like CMPD1 are being explored as potential treatments for viral diseases such as Chikungunya and Dengue .

- Anti-inflammatory Treatments: By targeting MK2's role in inflammation, these inhibitors may serve as new treatments for autoimmune diseases and chronic inflammatory conditions .

- Cancer Therapy: Since MK2 is involved in tumor progression through cytokine modulation, its inhibition may provide a novel approach to cancer treatment .

Several compounds exhibit similar inhibitory effects on MK2 or related pathways. Here are some notable examples:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| SB203580 | p38 MAPK inhibitor | Broad-spectrum kinase inhibitor; less selective |

| Andrographolide | Natural compound; induces degradation of MK2 | Targets multiple pathways; potential anti-inflammatory effects |

| PF-364402 | Selective MK2 inhibitor | Developed through scaffold-hopping strategies; potent against specific targets |

| Benzothiophene derivatives | Selective inhibition of MK2 | Improved selectivity and potency compared to earlier compounds |

Each compound has unique characteristics that influence its efficacy and specificity against MK2 or related kinases. The development of selective inhibitors remains a key focus for enhancing therapeutic outcomes while minimizing side effects associated with broader kinase inhibition.

Crystal Structure Analysis of Unphosphorylated MK2a-p38α Heterodimers

The crystal structure of the unphosphorylated MK2a-p38 alpha complex was determined at 2.7 Šresolution using molecular replacement techniques [1] [2]. The structure reveals a head-to-head heterodimeric arrangement where both protein kinases adopt the canonical protein kinase fold, characterized by two distinct lobes: a predominantly beta-stranded N-terminal lobe and a primarily alpha-helical C-terminal lobe [1]. The heterodimer formation results in extensive intermolecular interactions with a buried solvent-accessible surface area of approximately 6,500 Ų, which is significantly larger than most known protein-protein interfaces [1].

The structural arrangement positions the MK2a N-lobe in direct contact with the corresponding p38 alpha N-lobe, while the C-lobes are offset by approximately 10 Å relative to each other [1]. This unique spatial organization places both active sites on approximately the same side of the heterodimer, creating a configuration that facilitates specific regulatory mechanisms [1]. The crystal structure demonstrates that the MK2a autoinhibitory domain contributes more than half of the total buried surface area, emphasizing its critical role in complex stability [1].

Comparative analysis with apo-p38 alpha structures reveals significant conformational changes upon complex formation. The p38 alpha structure in the heterodimer superimposes with apo-p38 alpha with a root mean square deviation of 1.7 Å for all carbon alpha atoms [1]. A notable conformational change involves a 5° rigid rotation movement of the N-lobe, resulting in slight closure of the adenosine triphosphate-binding site [1]. The activation loop of p38 alpha adopts a distinctive extended conformation that differs from previously observed structures, stabilized by direct contacts with MK2a through an intermolecular antiparallel beta-sheet formation [1].

Critical Intermolecular Interactions in the Docking Region

The MK2a-p38 alpha interface comprises five discontinuous contact regions that collectively determine the high-affinity binding between these kinases [1]. The most significant interaction involves the MK2a C-terminal region (Asp-366′–Ala-390′), which functions as the primary docking domain and contains the bipartite nuclear localization signal [1]. This region forms extensive interactions with the p38 alpha docking groove through a combination of hydrogen bonds, salt bridges, and hydrophobic interactions [1].

| Table 1: Binding Affinities and Thermodynamic Parameters | |||||

|---|---|---|---|---|---|

| Complex | Kd (nM) | ΔH° (kJ/mol) | ΔS° (kJ/mol·K) | IC50 (nM) | Reference |

| p38α-MK2a unphosphorylated | 2.5 | - | - | - | White et al., 2007 [1] |

| p38α-MK2a phosphorylated | 6.3 | - | - | - | Lukas et al., 2004 [5] |

| MK2a peptide (370-400) | 20 | - | - | 60.0 | Lukas et al., 2004 [5] |

| p38α-ATF2 | nanomolar | -51.1 | 0.00025 | - | Durrani et al., 2020 [6] |

| p38β-ATF2 | nanomolar | -16.5 | 0.11 | - | Durrani et al., 2020 [6] |

| p38α-MK2 | micromolar | 122.0 | 0.51 | - | Durrani et al., 2020 [6] |

| p38β-MK2 | micromolar | 86.2 | 0.39 | - | Durrani et al., 2020 [6] |

The docking region interactions involve specific amino acid residues that contribute to binding specificity and affinity. The MK2a sequence 370′-IKIKKI-375′ forms part of the nuclear localization signal, with Lys-373′ establishing a critical salt bridge with p38 alpha Asp-161 [1]. This interaction is consistent with the role of the glutamate-aspartate site in docking sequence specificity [1]. The MK2a alpha-helix I′ (Pro-381′–Ala-390′) interacts extensively with the p38 alpha common docking domain, where Arg-386′ forms a salt bridge with Asp-316 and multiple hydrogen bonds with Tyr-311, Tyr-132, and Asp-316 [1].

The MK2a helix alpha-H′ (Asp-345′–Val-365′) region establishes critical interactions that block access to both the p38 alpha active site and the MK2a substrate-binding site [1]. This region forms two salt bridges through Asp-351′ and Glu-354′ with p38 alpha Arg-57, along with seven hydrogen bonds involving residues Glu-347′, Glu-354′, Glu-355′, and Thr-362′ [1]. The strategic positioning of this helix effectively prevents substrate access while maintaining the integrity of the heterodimeric complex [1].

| Table 2: Critical Intermolecular Interactions in MK2a-p38α Complex | ||||

|---|---|---|---|---|

| Interaction Region | Contact Type | Key Residues p38α | Key Residues MK2 | Functional Significance |

| MK2 activation segment (Tyr-228′–Tyr-240′) | van der Waals, H-bonds | Val-273, Arg-220 | Tyr-228′–Tyr-240′ | Stabilizes activation segment |

| MK2 helix αH′ (Asp-345′–Val-365′) | Salt bridges, H-bonds | Arg-57, Gln-60, Ser-61, Ser-56, Tyr-35, Asn-114, Lys-118 | Asp-351′, Glu-354′, Glu-347′, Glu-355′, Thr-362′ | Blocks p38α active site access |

| MK2 regulatory region (Tyr-264′–Tyr-284′) | Intermolecular β-sheet, H-bonds | Thr-226, Ala-184, Tyr-182 | Tyr-264′, Tyr-284′, Phe-263′, Pro-261′, Arg-280′, Met-281′ | Forms intermolecular β-sheet |

| MK2 C-terminal region (Asp-366′–Ala-390′) | H-bonds, salt bridges, hydrophobic | Asn-115, Asp-112, Gln-120, His-126, Glu-160, Asp-161, Glu-81, Tyr-132, Asp-316, Asp-313 | Asp-366′, Gln-369′, Ile-372′, Lys-373′, Asn-380′, Leu-382′, Arg-386′, Lys-389′ | Main docking region, contains NLS |

Conformational Dynamics Upon Phosphorylation

Phosphorylation events significantly alter the conformational dynamics and stability of the MK2a-p38 alpha complex [1] [7]. The regulatory phosphorylation of p38 alpha occurs at the threonine-X-tyrosine motif (Thr-180–X–Tyr-182) located on the activation segment [1]. In the unphosphorylated complex, Tyr-182 forms specific interactions with a previously unrecognized pocket on the MK2a C-lobe surface, stabilized by hydrogen bonding with Arg-280′ backbone, edge-to-face stacking with Phe-263′, and van der Waals interactions with multiple residues [1].

Phosphorylation of Tyr-182 creates steric incompatibility with this binding pocket due to the bulky phosphate group, leading to weakening of the alpha-H′-mediated interface [1]. However, the overall complex maintains significant binding affinity (Kd = 6.3 nM) due to the persistent docking interactions involving the MK2a C-terminus [1] [5]. This selective destabilization mechanism allows for the regulation of substrate accessibility while preserving the fundamental heterodimeric association [1].

MK2a undergoes phosphorylation at three primary sites: Thr-222′, Ser-272′, and Thr-334′ [1]. Phosphorylation at Thr-334′ induces a large conformational change in the MK2a autoinhibitory domain, unmasking both the substrate-binding site and the nuclear export signal [1] [7]. This conformational switch enables the translocation of the activated complex from the nucleus to the cytoplasm, where MK2a can phosphorylate downstream targets such as heat shock protein 27 and tristetraprolin [1].

Fluorescence resonance energy transfer studies have demonstrated that MK2a activation involves a transition from a closed to an open conformation, with an apparent increase in distance between fluorophores of approximately 9 Å [7]. The closed conformation exists exclusively in the nucleus, while the open conformation rapidly appears in the cytoplasm upon stress stimulation [7]. This phosphorylation-dependent conformational switch couples MK2a activation with nuclear export through a mechanism that involves both domain motion and altered protein-protein interactions [1] [7].

The thermodynamic analysis of MK2a binding to p38 alpha reveals distinct energetic signatures compared to other p38 substrates [6]. MK2a binding to both p38 alpha and p38 beta exhibits positive enthalpy values (122.0 and 86.2 kJ/mol, respectively), indicating that binding affinity increases with temperature [6]. This contrasts with ATF2 binding, which shows negative enthalpy values, explaining the opposite temperature dependence of binding affinity [6]. The entropic contributions (0.51 and 0.39 kJ/mol·K for p38 alpha and p38 beta, respectively) suggest significant conformational changes upon complex formation [6].

The crystal structure analysis has revealed that inhibitor binding can induce dramatic conformational changes in the MK2a glycine-rich loop [8] [9]. The binding of TEI-I01800, a potent MK2a inhibitor with pKi = 6.9, induces a transition from the typical beta-sheet conformation to an alpha-helical structure [8] [9]. This conformational change is attributed to the nonplanar conformation of TEI-I01800, which avoids steric clashes with Leu70 while forming stable interactions with the newly exposed binding pocket [9]. The structural plasticity of the glycine-rich loop represents a novel mechanism for achieving inhibitor selectivity and provides insights for structure-based drug design [9].

| Table 3: Crystal Structure Parameters | |||||

|---|---|---|---|---|---|

| Structure | Resolution (Å) | Space Group | R-factor (%) | Unique Reflections | Reference |

| p38α-MK2a (2OZA) | 2.7 | P41212 | 23.9 | 22,770 | White et al., 2007 [1] |

| MK2-TEI-I01800 (3A2C) | 2.9 | C2221 | - | - | Fujino et al., 2010 [8] |

| CDK2-TEI-I01800 (3WBL) | 2.0 | P212121 | - | - | Fujino et al., 2013 [10] |

| pp-p38-MK2-PoA | 3.7 | P21 | - | - | Gilbertson et al., 2020 [11] |

| MK2-pyrrolopyridine (2P3G) | 3.8 | P4122 | - | - | Anderson et al., 2007 [12] |

The structural analysis of phosphorylated p38 alpha-MK2a complexes has revealed additional conformational flexibility compared to the unphosphorylated state [11]. Small-angle X-ray scattering studies demonstrate that the phosphorylated complex exists as an ensemble of conformers with varying quaternary arrangements [11]. The crystal structure of the doubly phosphorylated p38 alpha-MK2a complex bound to the PoA inhibitor shows four different heterodimers in the asymmetric unit, each with slightly different parallel arrangements offset by 2-6 Å [11]. This structural heterogeneity reflects the dynamic nature of the activated complex and suggests that phosphorylation introduces additional conformational freedom that may facilitate substrate binding and catalysis [11].

The conformational dynamics upon phosphorylation also involve changes in the nuclear export signal accessibility [1] [7]. In the unphosphorylated complex, the MK2a nuclear export signal (356′-M-X₃-L-X₂-M-X-V-365′) is shielded from solvent and inaccessible to the cellular transport machinery [1]. Phosphorylation of both p38 alpha Thr-180–X–Tyr-182 and MK2a Thr-334′ leads to unmasking of this signal through domain motion or successive binding/dissociation events [1]. The reduced binding affinity of the activated complex (Kd = 6.3 nM compared to 2.5 nM for the unphosphorylated form) facilitates this conformational transition while maintaining sufficient association for coordinated nuclear export [1] [5].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Wikipedia

CMPD-1

Dates

2: Phoa AF, Browne S, Gurgis FM, Åkerfeldt MC, Döbber A, Renn C, Peifer C, Stringer BW, Day BW, Wong C, Chircop M, Johns TG, Kassiou M, Munoz L. Pharmacology of novel small-molecule tubulin inhibitors in glioblastoma cells with enhanced EGFR signalling. Biochem Pharmacol. 2015 Dec 15;98(4):587-601. doi: 10.1016/j.bcp.2015.10.014. Epub 2015 Oct 28. PubMed PMID: 26519552.

3: Chelsky ZL, Yue P, Kondratyuk TP, Paladino D, Pezzuto JM, Cushman M, Turkson J. A Resveratrol Analogue Promotes ERKMAPK-Dependent Stat3 Serine and Tyrosine Phosphorylation Alterations and Antitumor Effects In Vitro against Human Tumor Cells. Mol Pharmacol. 2015 Sep;88(3):524-33. doi: 10.1124/mol.115.099093. Epub 2015 Jul 2. PubMed PMID: 26138072; PubMed Central PMCID: PMC4551051.

4: Demir S, Güder A, Yazıcılar TK, Çağlar S, Büyükgüngör O. Syntheses, crystallographic, mass-spectroscopic determination and antioxidant studies of Co(II), Ni(II) and Cu(II) complexes of a new imidazol based Schiff base. Spectrochim Acta A Mol Biomol Spectrosc. 2015;150:821-8. doi: 10.1016/j.saa.2015.06.023. Epub 2015 Jun 17. PubMed PMID: 26112106.

5: Wu M, Dai G, Yao J, Hoyt S, Wang L, Mu J. Potentiation of insulin-mediated glucose lowering without elevated hypoglycemia risk by a small molecule insulin receptor modulator. PLoS One. 2015 Mar 23;10(3):e0122012. doi: 10.1371/journal.pone.0122012. eCollection 2015. PubMed PMID: 25799496; PubMed Central PMCID: PMC4370409.

6: Gurgis F, Åkerfeldt MC, Heng B, Wong C, Adams S, Guillemin GJ, Johns TG, Chircop M, Munoz L. Cytotoxic activity of the MK2 inhibitor CMPD1 in glioblastoma cells is independent of MK2. Cell Death Discov. 2015 Sep 7;1:15028. doi: 10.1038/cddiscovery.2015.28. eCollection 2015. PubMed PMID: 27551460; PubMed Central PMCID: PMC4979411.

7: Qi Z, Shen L, Zhou H, Jiang Y, Lan L, Luo L, Yin Z. Phosphorylation of heat shock protein 27 antagonizes TNF-α induced HeLa cell apoptosis via regulating TAK1 ubiquitination and activation of p38 and ERK signaling. Cell Signal. 2014 Jul;26(7):1616-25. doi: 10.1016/j.cellsig.2014.03.015. Epub 2014 Mar 29. PubMed PMID: 24686082.

8: Liang Y, Zhu Y, Xia Y, Peng H, Yang XK, Liu YY, Xu WD, Pan HF, Ye DQ. Therapeutic potential of tyrosine kinase 2 in autoimmunity. Expert Opin Ther Targets. 2014 May;18(5):571-80. doi: 10.1517/14728222.2014.892925. Epub 2014 Mar 21. Review. PubMed PMID: 24654603.

9: Hossain S, de la Cruz-Morcillo MA, Sanchez-Prieto R, Almazan G. Mitogen-activated protein kinase p38 regulates Krox-20 to direct Schwann cell differentiation and peripheral myelination. Glia. 2012 Jul;60(7):1130-44. doi: 10.1002/glia.22340. Epub 2012 Apr 17. PubMed PMID: 22511272.

10: Barnes MJ, Burschka C, Büttner MW, Conroy R, Daiss JO, Gray IC, Hendrick AG, Tam LH, Kuehn D, Miller DJ, Mills JS, Mitchell P, Montana JG, Muniandy PA, Rapley H, Showell GA, Tebbe D, Tacke R, Warneck JB, Zhu B. Silicon analogues of the nonpeptidic GnRH antagonist AG-045572: syntheses, crystal structure analyses, and pharmacological characterization. ChemMedChem. 2011 Nov 4;6(11):2070-80. doi: 10.1002/cmdc.201100318. Epub 2011 Sep 27. PubMed PMID: 21953839.

11: Haines JD, Fang J, Mushynski WE, Almazan G. Mitogen-activated protein kinase activated protein kinase 2 (MK2) participates in p38 MAPK regulated control of oligodendrocyte differentiation. Glia. 2010 Aug 15;58(11):1384-93. doi: 10.1002/glia.21014. PubMed PMID: 20607863.

12: Gahrton G. New therapeutic targets in multiple myeloma. Lancet. 2004 Nov 6-12;364(9446):1648-9. PubMed PMID: 15530610.

13: Davidson W, Frego L, Peet GW, Kroe RR, Labadia ME, Lukas SM, Snow RJ, Jakes S, Grygon CA, Pargellis C, Werneburg BG. Discovery and characterization of a substrate selective p38alpha inhibitor. Biochemistry. 2004 Sep 21;43(37):11658-71. PubMed PMID: 15362850.

14: Anderes KL, Luthin DR, Castillo R, Kraynov EA, Castro M, Nared-Hood K, Gregory ML, Pathak VP, Christie LC, Paderes G, Vazir H, Ye Q, Anderson MB, May JM. Biological characterization of a novel, orally active small molecule gonadotropin-releasing hormone (GnRH) antagonist using castrated and intact rats. J Pharmacol Exp Ther. 2003 May;305(2):688-95. Epub 2003 Jan 24. PubMed PMID: 12606616.

15: Wirth J, Wagner T, Meyer J, Pfeiffer RA, Tietze HU, Schempp W, Scherer G. Translocation breakpoints in three patients with campomelic dysplasia and autosomal sex reversal map more than 130 kb from SOX9. Hum Genet. 1996 Feb;97(2):186-93. PubMed PMID: 8566951.

16: Schafer AJ, Dominguez-Steglich MA, Guioli S, Kwok C, Weller PA, Stevanovic M, Weissenbach J, Mansour S, Young ID, Goodfellow PN, et al. The role of SOX9 in autosomal sex reversal and campomelic dysplasia. Philos Trans R Soc Lond B Biol Sci. 1995 Nov 29;350(1333):271-7; discussion 277-8. PubMed PMID: 8570691.

17: Wagner T, Wirth J, Meyer J, Zabel B, Held M, Zimmer J, Pasantes J, Bricarelli FD, Keutel J, Hustert E, Wolf U, Tommerup N, Schempp W, Scherer G. Autosomal sex reversal and campomelic dysplasia are caused by mutations in and around the SRY-related gene SOX9. Cell. 1994 Dec 16;79(6):1111-20. PubMed PMID: 8001137.

18: Tommerup N, Schempp W, Meinecke P, Pedersen S, Bolund L, Brandt C, Goodpasture C, Guldberg P, Held KR, Reinwein H, et al. Assignment of an autosomal sex reversal locus (SRA1) and campomelic dysplasia (CMPD1) to 17q24.3-q25.1. Nat Genet. 1993 Jun;4(2):170-4. PubMed PMID: 8348155.

Explore Compound Types